molecular formula C12H19NO2 B13077110 2-(Piperidin-2-yl)cycloheptane-1,3-dione

2-(Piperidin-2-yl)cycloheptane-1,3-dione

Cat. No.: B13077110
M. Wt: 209.28 g/mol
InChI Key: JSUFKJWQCYGMQM-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)cycloheptane-1,3-dione (CAS: 1692535-62-8) is a bicyclic organic compound featuring a cycloheptane-1,3-dione core substituted with a piperidin-2-yl group. The compound’s reactivity and stereoelectronic properties are influenced by the conjugation of the diketone system and the basic nitrogen in the piperidine ring .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-piperidin-2-ylcycloheptane-1,3-dione

InChI

InChI=1S/C12H19NO2/c14-10-6-1-2-7-11(15)12(10)9-5-3-4-8-13-9/h9,12-13H,1-8H2

InChI Key

JSUFKJWQCYGMQM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2C(=O)CCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)cycloheptane-1,3-dione can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing both piperidine and cycloheptane moieties. This can be done using various catalysts and reaction conditions to facilitate the formation of the desired product. For example, the hydrogenation of unsaturated intermediates using cobalt, ruthenium, or nickel-based nanocatalysts can be employed .

Industrial Production Methods

Industrial production of 2-(Piperidin-2-yl)cycloheptane-1,3-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor and isolate the final product .

Chemical Reactions Analysis

Keto-Enol Tautomerism and Electrophilic Reactions

The 1,3-dione group undergoes keto-enol tautomerism, enabling electrophilic substitution at the α-carbon. This reactivity is critical in cyclization and alkylation processes:

  • Enolate Formation : Deprotonation with bases like DBU or NaH generates enolates, which react with electrophiles (e.g., alkyl halides, carbonyl compounds). For example, analogous cyclohexane-1,3-diones undergo alkylation at the α-position under basic conditions .

  • Michael Addition : The enolate can act as a nucleophile in conjugate additions. In related systems, enolates derived from 2-acyl-cyclohexane-1,3-diones participate in Michael reactions with α,β-unsaturated carbonyl compounds .

Nucleophilic Reactions at the Piperidine Nitrogen

The piperidine substituent introduces nucleophilic character, enabling functionalization through:

  • Alkylation/Acylation : The secondary amine reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives. For instance, piperidine-containing compounds undergo alkylation under mild conditions (e.g., using K₂CO₃ in DMF) .

  • Reductive Amination : The amine can condense with aldehydes/ketones in reductive amination protocols. Palladium- or iridium-catalyzed hydrogenation methods are effective for similar piperidine derivatives .

Cyclization and Ring-Opening Reactions

The dione and piperidine moieties facilitate intramolecular cyclization:

  • Lactam Formation : Reaction with primary amines or under acidic conditions may lead to lactamization. For example, glutaconic anhydrides react with amines to form piperidin-2-ones via Castagnoli–Cushman-type reactions .

  • Ring Expansion/Contraction : Strain in the cycloheptane ring could drive ring-opening or rearrangement. Similar diones undergo ring contractions under basic conditions .

Reduction and Oxidation

  • Dione Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or hydride reagents (NaBH₄, LiAlH₄) reduce the dione to a diol. For example, cyclohexane-1,3-diones are reduced to 1,3-cyclohexanediols .

  • Piperidine Oxidation : Oxidants like m-CPBA or RuO₄ convert the piperidine ring to an N-oxide or open-chain nitrile .

Metal Coordination and Catalysis

The dione’s oxygen atoms can coordinate metal ions, enabling catalytic applications:

  • Ligand in Metal Complexes : Mn or Fe complexes with dione-containing ligands catalyze alkane oxidations and epoxidations .

  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible if halogenated derivatives are synthesized .

Comparative Reactivity of Structural Analogs

Reaction TypeSubstrate AnalogueConditionsProductYieldSource
Alkylation2-Methylcyclohexane-1,3-dioneDBU, alkyl halide, 70°Cα-Alkylated dione70–94%
Reductive AminationPiperidine derivativesH₂, Pd/C, EtOHN-Alkylated piperidine85–95%
Castagnoli–Cushman CyclizationGlutaconic anhydridesImine, RTPiperidin-2-one80–90%

Key Research Findings

  • Steric Effects : Bulky substituents on the cycloheptane ring hinder enolate formation, reducing alkylation efficiency .

  • Acid Sensitivity : The piperidine nitrogen protonates under acidic conditions, directing electrophilic attacks to the dione moiety .

  • Biological Relevance : Analogous 1,3-diones show herbicidal activity by inhibiting HPPD enzymes, suggesting potential agrochemical applications .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Research has shown that derivatives of cycloheptane diones exhibit various pharmacological activities, including:

  • Antifungal Activity : Similar compounds have demonstrated efficacy against resistant strains of Candida auris, suggesting that 2-(Piperidin-2-yl)cycloheptane-1,3-dione could be developed into novel antifungal agents .
  • Antitumor Properties : Studies have indicated that derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various derivatives that expand its application scope. For example:

  • Triazole Derivatives : The incorporation of triazole moieties into the piperidine structure has been shown to enhance antifungal and antimicrobial activities. These derivatives exhibit lower toxicity profiles while maintaining efficacy against pathogens .
  • Ligand Development : The piperidine ring is a crucial component in developing ligands for metal complexes used in catalysis and medicinal applications, highlighting its versatility in coordination chemistry .

Material Science

Research into the use of 2-(Piperidin-2-yl)cycloheptane-1,3-dione in polymer science has revealed potential applications in developing advanced materials:

  • Polymer Additives : The compound can function as an additive in polymer formulations, improving properties such as thermal stability and mechanical strength .

Case Studies

StudyFindingsImplications
Antifungal Activity Study Investigated the antifungal effects of piperidine derivatives against C. auris. Compounds showed MIC values between 0.24 to 0.97 μg/mL.Suggests potential for developing new antifungal treatments targeting resistant strains .
Synthesis of Triazole Derivatives Developed novel piperidine-based triazole derivatives with confirmed apoptotic effects on cancer cells.Highlights the potential for anticancer drug development with improved efficacy and safety profiles .
Material Science Application Explored the use of cycloheptane diones as additives in polymer composites.Indicates a pathway for enhancing material properties through chemical modification .

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)cycloheptane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Cycloheptane-1,3-dione Derivatives

  • Parent Compound (Cycloheptane-1,3-dione) : Lacks the piperidine substitution, leading to reduced steric hindrance and basicity. Its synthesis avoids heavy metals and explosives, as demonstrated in a three-step Pfizer process involving ketene [2+2] cyclization .
  • 2-(2,6-Dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione: A PROTAC (proteolysis-targeting chimera) precursor with a similar piperidine-dione motif.

Indane-1,3-dione Derivatives

  • 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione : Features a fused aromatic system instead of a cycloheptane ring. This derivative demonstrates anticoagulant activity comparable to anisindione, highlighting the role of the dione moiety in binding coagulation factors .
Physicochemical Properties
Compound Core Structure Substitution Key Properties
2-(Piperidin-2-yl)cycloheptane-1,3-dione Cycloheptane-1,3-dione Piperidin-2-yl High polarity, basic nitrogen, thermal sensitivity
Cycloheptane-1,3-dione Cycloheptane-1,3-dione None Lower solubility, no basic center
2-(2,6-Dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione Isoindole-1,3-dione Piperidine-dione, fluorine Enhanced cellular permeability, IDO1 inhibition
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione Indane-1,3-dione Aryl-thioether Lipophilic, anticoagulant activity

Biological Activity

2-(Piperidin-2-yl)cycloheptane-1,3-dione is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2-(Piperidin-2-yl)cycloheptane-1,3-dione typically involves the reaction of piperidine with cycloheptane-1,3-dione derivatives. The structural integrity and purity of the synthesized compound can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to 2-(Piperidin-2-yl)cycloheptane-1,3-dione exhibit significant antimicrobial properties. For instance, derivatives have been evaluated for their efficacy against various bacterial strains using the tube dilution method. A study showed that certain derivatives displayed antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
3E. coli12.5 µg/mL
8S. aureus6.25 µg/mL
11P. aeruginosa25 µg/mL

Anticancer Activity

The anticancer potential of 2-(Piperidin-2-yl)cycloheptane-1,3-dione has also been investigated. In vitro studies using the MTT assay revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, although they were less potent than established chemotherapeutic agents such as 5-fluorouracil .

Table 2: Anticancer Activity Data

Compound IDCancer Cell LineIC50 (µM)
5HeLa15
7MCF-720
9A54930

The mechanism of action for compounds related to 2-(Piperidin-2-yl)cycloheptane-1,3-dione often involves enzyme inhibition or interaction with cellular receptors. For example, some studies suggest that these compounds may inhibit specific enzymes involved in microbial growth or cancer cell proliferation .

Case Studies

A significant case study evaluated the biological effects of a series of piperidine derivatives on both microbial and cancer cell lines. The study utilized molecular docking techniques to predict binding affinities and interactions with target proteins. The findings indicated that structural modifications on the piperidine moiety could enhance biological activity .

Case Study Summary:

  • Objective: To assess the biological activity of piperidine derivatives.
  • Methods: Synthesis, antimicrobial testing, anticancer assays, and molecular docking.
  • Results: Identified several promising candidates with significant activity against both microbial and cancer cells.

Q & A

Basic Research Question

  • Ligand-Receptor Interaction Models : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases or GPCRs) .
  • QSAR (Quantitative Structure-Activity Relationship) : Corrogate steric/electronic parameters (e.g., logP, HOMO-LUMO gaps) with bioassay data .

Advanced Consideration : Resolve discrepancies between in silico predictions and in vitro results by incorporating solvation effects (e.g., Poisson-Boltzmann calculations) and allosteric modulation studies .

How can interdisciplinary approaches enhance mechanistic studies of this compound?

Advanced Research Question

Combined Spectroscopic and Computational Workflows :

  • EPR Spectroscopy : Detect radical intermediates during oxidation/reduction reactions .
  • Multiscale Modeling : Merge DFT (electronic scale) with MD simulations (conformational dynamics) to map reaction pathways .

Hybrid Data Integration : Link synthetic data (e.g., reaction yields) with bioactivity datasets using multivariate analysis (PCA or PLS regression) to identify structure-function trends .

What are the challenges in characterizing the solid-state properties of 2-(Piperidin-2-yl)cycloheptane-1,3-dione?

Basic Research Question

  • Polymorphism Screening : Use solvent-drop grinding and DSC to identify stable crystalline forms .
  • X-ray Diffraction Limitations : Address poor crystallinity via co-crystallization with carboxylic acid co-formers .

Advanced Consideration : Resolve contradictions in reported melting points by standardizing heating rates and sample purity (≥99% by HPLC) .

How can researchers validate the reproducibility of synthetic protocols for this compound?

Advanced Research Question

  • Open-Science Practices : Publish detailed reaction logs (e.g., edge cases in temperature/pH sensitivity) in platforms like ChemRxiv .
  • Collaborative Interlaboratory Studies : Compare yields/purity across labs using identical starting materials and analytical protocols .
  • Machine Learning : Train models on published datasets to predict optimal conditions (e.g., Bayesian optimization for catalyst selection) .

What methodological gaps exist in current studies of 2-(Piperidin-2-yl)cycloheptane-1,3-dione?

Advanced Research Question

  • Lack of In Vivo Correlation : Bridge in vitro bioactivity data with pharmacokinetic studies (e.g., microsomal stability assays) .
  • Underutilized Spectroscopic Techniques : Apply solid-state NMR or Raman microscopy to probe drug-excipient interactions .
  • Theoretical-Experimental Disconnects : Develop unified frameworks integrating synthetic accessibility scores with target selectivity metrics .

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